molecular formula C19H17Cl2NO2 B298806 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Katalognummer B298806
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: GLTAMRONJSYAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as CMI-977 or celivarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It has been shown to have potential therapeutic effects in the treatment of cardiac arrhythmias, which are abnormal heart rhythms that can lead to serious health problems such as stroke and heart failure. In

Wirkmechanismus

The exact mechanism of action of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood, but it is believed to act by blocking multiple ion channels in the heart, including the sodium, potassium, and calcium channels. This results in a decrease in the excitability of cardiac cells and a reduction in the likelihood of abnormal heart rhythms. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may also have effects on intracellular signaling pathways that are involved in cardiac remodeling and fibrosis.
Biochemical and Physiological Effects:
8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects in the heart. It has been found to reduce the duration and amplitude of action potentials in cardiac cells, as well as to decrease the frequency and severity of ventricular arrhythmias. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione for lab experiments is its specificity for cardiac ion channels, which allows for targeted investigation of its effects on cardiac electrophysiology. However, one limitation of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is its relatively low potency compared to other antiarrhythmic drugs, which may require higher concentrations for effective inhibition of arrhythmias.

Zukünftige Richtungen

There are several potential future directions for research on 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One area of interest is the development of more potent analogs of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione that may have improved antiarrhythmic activity. Another area of interest is the investigation of the potential anti-inflammatory and anti-fibrotic effects of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in the context of other cardiovascular diseases, such as heart failure and myocardial infarction. Finally, the use of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in combination with other antiarrhythmic drugs may also be an area of future research, as it may allow for synergistic effects and improved treatment outcomes.

Synthesemethoden

The synthesis of 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves several steps, starting with the reaction of 2,4-dichlorobenzaldehyde with butanone to form 2-(2,4-dichlorophenyl)-2-butanone. This intermediate is then reacted with cyclopentadiene to form the corresponding diene, which is subsequently subjected to a Diels-Alder reaction with maleic anhydride to yield the final product, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Wissenschaftliche Forschungsanwendungen

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic effects in the treatment of cardiac arrhythmias. It has been shown to have antiarrhythmic activity in animal models of ventricular tachycardia and fibrillation, as well as in human clinical trials. In addition, 8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have potential anti-inflammatory and anti-fibrotic effects in the heart, which may contribute to its antiarrhythmic properties.

Eigenschaften

Produktname

8-(butan-2-ylidene)-2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Molekularformel

C19H17Cl2NO2

Molekulargewicht

362.2 g/mol

IUPAC-Name

10-butan-2-ylidene-4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C19H17Cl2NO2/c1-3-9(2)15-11-5-6-12(15)17-16(11)18(23)22(19(17)24)14-7-4-10(20)8-13(14)21/h4-8,11-12,16-17H,3H2,1-2H3

InChI-Schlüssel

GLTAMRONJSYAQQ-UHFFFAOYSA-N

SMILES

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C

Kanonische SMILES

CCC(=C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.